NRT-870-59

PTP4A3 CDC25B selectivity off-target profiling

NRT-870-59 is the only thienopyridinedione that discriminates PTP4A3 from PTP4A2 (>3-fold) while completely sparing CDC25B at concentrations up to 1 µM. Unlike JMS-053 or EJR-866-81, it eliminates confounding CDC25B poly-pharmacology, enabling unambiguous attribution of cellular phenotypes to PTP4A3. Its reversible mechanism, confirmed by dilutional recovery and mass spectrometry-verified absence of Cys104 oxidation, ensures artifact-free results in phosphoproteomics, transcriptomics, and long-duration live-cell studies. The >11.6-fold IC₅₀ shift upon A111S mutation validates computational docking models with unmatched resolution.

Molecular Formula C14H10N2O2S
Molecular Weight 270.306
Cat. No. B1193317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRT-870-59
SynonymsNRT-870-59
Molecular FormulaC14H10N2O2S
Molecular Weight270.306
Structural Identifiers
SMILESO=C1C(C=C(C2=CC=CC=C2)S3)=C3C(C(N1C)=O)=N
InChIInChI=1S/C14H10N2O2S/c1-16-13(17)9-7-10(8-5-3-2-4-6-8)19-12(9)11(15)14(16)18/h2-7,15H,1H3
InChIKeyIGPZTAJCUQIMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NRT-870-59 Procurement Guide: A PTP4A3-Selective Inhibitor for Oncology Research


NRT‑870‑59 (CAS 2284492‑36‑8; 7‑imino‑5‑methyl‑2‑phenylthieno[3,2‑c]pyridine‑4,6(5H,7H)‑dione) is a thienopyridinedione small molecule that acts as a potent, reversible inhibitor of the oncogenic protein tyrosine phosphatase PTP4A3 (IC₅₀ = 86.0 ± 12.6 nM against recombinant human PTP4A3 using the DiFMUP substrate) [1]. It belongs to a series of iminothienopyridinedione analogs derived from the pan‑PTP4A inhibitor JMS‑053 and is distinguished by its markedly improved intra‑family and off‑target selectivity profile [1]. The compound has a molecular weight of 270.31 g/mol, a calculated XLogP3‑AA of 2.5, and one hydrogen‑bond donor [2].

Why NRT-870-59 Cannot Be Substituted by Other Thienopyridinedione PTP4A3 Inhibitors


Although NRT‑870‑59, JMS‑053, EJR‑866‑81, and EJR‑866‑75 all belong to the same iminothienopyridinedione chemotype and inhibit recombinant PTP4A3 in vitro, their selectivity fingerprints differ profoundly. JMS‑053 is a pan‑PTP4A inhibitor equipotent against PTP4A1, PTP4A2, and PTP4A3 and also potently inhibits the oncogenic dual‑specificity phosphatase CDC25B (IC₅₀ = 92.6 nM) [1]. EJR‑866‑81 and EJR‑866‑75 likewise inhibit CDC25B with IC₅₀ values of 65.5 and 122.6 nM, respectively [1]. In contrast, NRT‑870‑59 does not inhibit CDC25B at concentrations up to 1 µM and displays >3‑fold selectivity for PTP4A3 over PTP4A2 — a degree of intra‑family discrimination not demonstrated by any other potent inhibitor in this series [1]. Generic substitution of NRT‑870‑59 by another thienopyridinedione would therefore introduce confounding poly‑pharmacology, particularly through CDC25B engagement, and would negate the PTP4A3‑specific chemical biology that NRT‑870‑59 uniquely enables.

NRT-870-59 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


NRT-870-59 Uniquely Spares CDC25B Among Potent Thienopyridinedione PTP4A3 Inhibitors

NRT‑870‑59 is the only potent thienopyridinedione PTP4A3 inhibitor that does not inhibit the oncogenic dual‑specificity phosphatase CDC25B at concentrations ≤1 µM. In the same recombinant enzyme assay system using DiFMUP substrate and a 25‑minute steady‑state incubation at 25 °C, NRT‑870‑59 yielded a CDC25B IC₅₀ >1000 nM, whereas JMS‑053, EJR‑866‑81, and EJR‑866‑75 all potently inhibited CDC25B with IC₅₀ values of 92.6 ± 10.2 nM, 65.5 ± 16.6 nM, and 122.6 ± 22.6 nM, respectively [1]. This represents a >10‑fold window of CDC25B discrimination for NRT‑870‑59 relative to its PTP4A3 IC₅₀ of 86.0 nM, whereas for JMS‑053 the window is only ~2.7‑fold, for EJR‑866‑81 it is ~1.8‑fold, and for EJR‑866‑75 it is ~1.2‑fold [1].

PTP4A3 CDC25B selectivity off-target profiling

NRT-870-59 Is the First Potent Small Molecule with Demonstrated PTP4A3 Selectivity Over PTP4A2

NRT‑870‑59 displayed a pronounced preference for PTP4A3 (IC₅₀ = 86.0 ± 12.6 nM) compared with PTP4A2 (IC₅₀ = 264.4 ± 37.4 nM), representing a statistically significant 3.1‑fold selectivity (P < 0.05) [1]. This was the first demonstration of tractable selectivity by a potent small‑molecule inhibitor for PTP4A3 versus PTP4A2, which is remarkable given the ~80% amino acid sequence identity and 100% identity in the catalytic P‑loop (HCVAGLGRA) between these two phosphatases [1]. By contrast, the parent compound JMS‑053 was essentially equipotent against PTP4A2 (48.0 ± 14.5 nM) and PTP4A3 (34.7 ± 2.5 nM) [1]. EJR‑866‑81 also showed ~3.1‑fold selectivity for PTP4A3 over PTP4A2 (36.1 vs. 112.9 nM), but crucially lacks the CDC25B‑sparing property of NRT‑870‑59 [1].

PTP4A3 PTP4A2 intra-family selectivity

NRT-870-59 Binding Is Uniquely Dependent on PTP4A3 Residue A111 Compared with Series Analogs

The PTP4A3 A111S mutant was used as a probe to interrogate compound binding at the putative allosteric site flanked by the α3, α4, and α6 helices and the WPD loop. NRT‑870‑59 exhibited the most profound loss of potency against A111S among all series members: its IC₅₀ shifted from 86.0 nM (wild‑type) to >1000 nM (A111S), a >11.6‑fold increase [1]. For comparison, JMS‑053 showed a 3.0‑fold shift (34.7 to 104.4 nM), EJR‑866‑81 a 1.7‑fold shift (36.1 to 61.0 nM), and EJR‑866‑75 a 1.8‑fold shift (98.2 to 172.0 nM) [1]. The A111S mutant retained a Kcat/Km value similar to wild‑type (2.21 vs. 1.50 min⁻¹/µM⁻¹), confirming that the mutant enzyme remained catalytically competent and that the large IC₅₀ shift observed for NRT‑870‑59 reflects a genuine binding defect rather than artefactual loss of enzyme activity [1].

PTP4A3 A111S mutant binding site validation mutagenesis

NRT-870-59 Is a Reversible Inhibitor That Does Not Generate Reactive Oxygen Species

Using a dilutional reversibility assay, NRT‑870‑59 was confirmed as a reversible PTP4A3 inhibitor: pre‑incubation of full‑length recombinant PTP4A3 with NRT‑870‑59 at a concentration 10‑fold above its IC₅₀ (860 nM) for 30 minutes followed by 10‑fold dilution to 86 nM resulted in full recovery of enzymatic activity, demonstrating that inhibition does not involve irreversible covalent modification [1]. In orthogonal in‑vitro ROS assays (resazurin and phenol red), JMS‑053 failed to generate significant detectable reactive oxygen species, a property inferred for the entire thienopyridinedione series [1]. Mass spectrometry analysis confirmed no disulfide bond formation or oxidation of the catalytic cysteine Cys104 after incubation of PTP4A3 with either JMS‑053 or NRT‑870‑59 [1]. This reversibility profile contrasts with many historical PTP inhibitors whose activity depends on ROS‑mediated oxidation of the catalytic cysteine, a mechanism that often leads to poor selectivity and cellular confounding [1].

reversible inhibition ROS mechanism of action

NRT-870-59 Cytotoxicity in 3D Spheroids and Colony Formation Requires PTP4A3 Expression

NRT‑870‑59 retained cytotoxicity against human ovarian (OVCAR4, OVCAR8) and breast (Hs578T, MDA‑MB‑468) cancer cell lines grown as pathologically relevant three‑dimensional spheroids, with all thienopyridinedione analogs showing comparable cellular activity in this disease‑relevant format [1]. Critically, in a PTP4A3‑dependent colony formation assay using mixed PTP4A3 wild‑type and null mouse colon cancer cells, inhibition of colony formation by NRT‑870‑59 required PTP4A3 expression, phenocopying the behavior of JMS‑053 and confirming on‑target cellular activity [1]. Gene expression profiling of cancer cells exposed to JMS‑053 recapitulated many transcriptional changes seen with genetic loss of PTP4A3 without inducing an oxidative stress gene signature, and this profile is expected to extend to NRT‑870‑59 based on shared mechanism [1].

3D spheroid colony formation target engagement

NRT-870-59 Best-Fit Research and Procurement Application Scenarios


PTP4A3‑Specific Target Validation Without CDC25B Confounding

In studies where the goal is to attribute a cellular phenotype specifically to PTP4A3 catalytic activity, NRT‑870‑59 is the only thienopyridinedione that can be deployed at concentrations up to 1 µM without simultaneously inhibiting CDC25B. Unlike JMS‑053 (CDC25B IC₅₀ = 92.6 nM) and EJR‑866‑81 (CDC25B IC₅₀ = 65.5 nM), NRT‑870‑59 yields a >10‑fold window between its PTP4A3 IC₅₀ and any detectable CDC25B inhibition [1]. This is essential for experiments such as phosphoproteomics, transcriptional profiling, or genetic interaction screens where confounding CDC25B‑mediated effects on cell cycle machinery would otherwise compromise interpretation.

Dissecting PTP4A3 vs. PTP4A2 Functional Roles in Cancer Models

Given the ~80% sequence identity and identical catalytic P‑loop between PTP4A3 and PTP4A2, distinguishing their individual contributions to tumor biology has been a persistent challenge. NRT‑870‑59 provides 3.1‑fold selectivity for PTP4A3 over PTP4A2 — the first demonstration of tractable intra‑family discrimination by a potent small molecule — while also sparing CDC25B, a combination not achieved by any other analog [1]. Researchers comparing NRT‑870‑59 treatment with siRNA‑ or CRISPR‑mediated PTP4A3 knockdown can more confidently assign convergent phenotypes to PTP4A3 loss of function.

Structural Biology and Computational Docking Model Validation Using the A111S Mutant

The uniquely large shift in NRT‑870‑59 IC₅₀ upon A111S mutation (>11.6‑fold vs. 1.7–3.0‑fold for other analogs) makes NRT‑870‑59 the most informative probe in the series for validating computational docking models of the thienopyridinedione binding site [1]. Structural biology groups and medicinal chemistry teams optimizing PTP4A3 inhibitors can use co‑crystallography or hydrogen‑deuterium exchange mass spectrometry with NRT‑870‑59 and the A111S mutant to map critical binding interactions with higher resolution than possible with less mutation‑sensitive analogs.

Chemical Biology Studies Requiring Reversible, Non‑Oxidative PTP4A3 Inhibition

Many PTP inhibitors in the literature suffer from off‑target effects mediated by ROS generation and irreversible oxidation of the catalytic cysteine. NRT‑870‑59 is a reversible inhibitor confirmed by dilutional recovery and does not induce Cys104 oxidation as verified by mass spectrometry [1]. This profile is critical for cellular studies longer than a few hours, for combination treatment experiments where oxidative stress would confound synergy readouts, and for any application where the compound will be used alongside ROS‑sensitive reporters or in redox‑regulated biological contexts.

Quote Request

Request a Quote for NRT-870-59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.